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Compound Name: beta-D-Gulofuranose

Cat. No.: B12652791 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and experimental protocols for the synthesis

of bioactive glycoconjugates utilizing β-D-gulofuranose and its derivatives. The following

sections outline the synthesis of two distinct classes of bioactive molecules: Borylated L-gulo-

Iminosugars, potent glycosidase inhibitors, and Triazole-Linked Gulose Glycoconjugates, which

have shown potential as enzyme activators.

Application Note 1: Synthesis of Borylated L-gulo-
Iminosugars as Glycosidase Inhibitors
Introduction

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a

nitrogen atom. This structural modification often leads to potent inhibition of glycosidases,

enzymes that play crucial roles in various biological processes, including viral infections,

cancer, and metabolic diseases. The L-gulo configuration of iminosugars has been explored for

its unique stereochemistry, which can confer selectivity towards specific glycosidases. This

application note describes the synthesis of borylated five-membered ring iminosugars of L-gulo

configuration, which have demonstrated selective inhibitory activity against several
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glycosidases. The introduction of a boron pharmacophore is a novel strategy to enhance the

interaction with the target enzyme.[1][2]

Workflow Overview

The synthetic strategy commences with a commercially available protected glucose derivative,

which is converted to a key divergent intermediate. This intermediate then undergoes a series

of transformations to yield the target borylated L-gulo-iminosugars.

Synthesis of Borylated L-gulo-Iminosugars

1,2:5,6-di-O-isopropylidene-α-D-allofuranose 3-azido-3-deoxy-1,2:5,6-di-O-
isopropylidene-α-D-glucofuranose

Two Steps 3-azido-3-deoxy-1,2-O-
isopropylidene-α-D-glucofuranose

Selective Hydrolysis 3-azido-3-deoxy-1,2-O-isopropylidene-
6-O-p-toluenesulfonyl-α-D-glucofuranose

Tosylation 3,6-dideoxy-3,6-imino-1,2-O-
isopropylidene-α-D-gulofuranose

p-toluenesulfonate

Intramolecular Cyclization
Borylated L-gulo-Iminosugars

Borylation & Deprotection
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Synthetic workflow for Borylated L-gulo-Iminosugars.

Experimental Protocols

Protocol 1: Synthesis of 3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-gulofuranose p-

toluenesulfonate[3]

This protocol describes the synthesis of the key iminosugar precursor.

Step 1: Synthesis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

This intermediate is prepared from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose over two

steps with a reported overall yield of 80.5%.

Step 2: Synthesis of 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose.

To a solution of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a

suitable solvent, perform a selective hydrolysis of the 5,6-O-isopropylidene group. The

reported yield for this step is 95%.
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Step 3: Synthesis of 3-azido-3-deoxy-1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-D-

glucofuranose.

The primary alcohol of 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose is

selectively tosylated using p-toluenesulfonyl chloride in pyridine. The reported yield is

68%.

Step 4: Synthesis of 3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-gulofuranose p-

toluenesulfonate.

An intramolecular reductive cyclization of the azido-tosylate is performed to yield the

desired iminosugar precursor. The reported yield for this step is 99%.

Characterization Data of Key Intermediate:

Compound Yield (%)
Optical Rotation
[α]D

Melting Point (°C)

3-azido-3-deoxy-

1,2;5,6-di-O-

isopropylidene-α-D-

glucofuranose

80.5 (2 steps)
-0.29 (c 0.095 in

MeOH)
-

3-azido-3-deoxy-1,2-

O-isopropylidene-α-D-

glucofuranose

95
-34.3 (c 0.021 in

CHCl3)
80–82

3-azido-3-deoxy-1,2-

O-isopropylidene-6-O-

p-toluenesulfonyl-α-D-

glucofuranose

68 - -

3,6-dideoxy-3,6-imino-

1,2-O-isopropylidene-

α-D-gulofuranose p-

toluenesulfonate

99
+23.5 (c 0.0017 in

H2O)
161–162

Bioactivity Data
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The synthesized borylated L-gulo-iminosugars have been evaluated for their inhibitory activity

against a panel of glycosidases.[2]

Compound Target Enzyme IC50 (µM)

Borylated L-gulo-iminosugar

(ortho-substituted)

β-D-galactosidase (bovine

liver)
116

Borylated L-gulo-iminosugar

(meta-substituted)

β-D-galactosidase (bovine

liver)
617

Borylated L-gulo-iminosugar

(ortho-substituted)
α-D-glucosidase (rice) 106

Borylated L-gulo-iminosugar

(meta-substituted)
α-D-glucosidase (yeast) 784

Borylated L-gulo-iminosugar

(ortho-substituted)
β-D-glucosidase (almond) 633

Borylated L-gulo-iminosugar

(meta-substituted)
β-D-glucosidase (bovine liver) 710

Application Note 2: Synthesis of Triazole-Linked
Gulose Glycoconjugates as Enzyme Activators
Introduction

Glycoconjugates containing a triazole linkage have emerged as a versatile class of compounds

with a wide range of biological activities. The 1,2,3-triazole ring, often introduced via a

copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), acts as a stable and

biocompatible linker. This application note describes the synthesis of 3-C-linked glycohybrids

featuring a gulose moiety and a 1,2,3-triazole linker. Interestingly, some of these compounds

have been found to activate β-galactosidase from Escherichia coli, a property that is relatively

rare.[4]

Workflow Overview
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The synthesis starts from the readily available diacetone-α-D-glucose, which is oxidized to a

ketone. This ketone then serves as a key intermediate for the introduction of the triazole-linked

substituent at the C-3 position, ultimately leading to the gulose-configured product after

deprotection.

Synthesis of Triazole-Linked Gulose Glycoconjugates

Diacetone-α-D-glucose Ketone derivative of
diacetone-α-D-gulofuranose

Oxidation
3-C-azidomethyl derivative

Nucleophilic Addition Copper(I)-catalyzed
Azide-Alkyne Cycloaddition

Protected triazole-linked
glycohybrid

3-C-[(1,2,3-1H-triazol-1-yl) methyl]
gulose

Acidic Hydrolysis
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Synthetic workflow for Triazole-Linked Gulose Glycoconjugates.

Experimental Protocols

Protocol 2: Synthesis of 3-C-[(1,2,3-1H-triazol-1-yl) methyl] gulose[4]

This protocol outlines the general steps for the synthesis of the target glycoconjugates.

Step 1: Synthesis of the Ketone Intermediate.

Oxidize 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose at the C-3 position to yield the

corresponding ketone.

Step 2: Introduction of the Azide Moiety.

Perform a nucleophilic addition to the ketone using a suitable reagent to introduce an

azidomethyl group at the C-3 position. This step creates the gulo-configured 3-C-branched

intermediate.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

To a solution of the 3-C-azidomethyl-gulose derivative and a terminal alkyne in a suitable

solvent system (e.g., t-butanol/water), add a copper(I) catalyst (e.g., copper(II) sulfate and
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sodium ascorbate).

Stir the reaction at room temperature until completion, as monitored by TLC.

Work up the reaction by quenching with a suitable reagent and extract the product. Purify

by column chromatography.

Step 4: Deprotection.

The O-isopropylidene protecting groups are removed by acidic hydrolysis (e.g., with

aqueous acetic acid or trifluoroacetic acid) to yield the final 3-C-[(1,2,3-1H-triazol-1-yl)

methyl] gulose derivative.

Bioactivity Data

Certain compounds from this class have demonstrated the ability to activate β-galactosidase.

Compound Enzyme Activity

3-C-[(1,2,3-1H-triazol-1-yl)

methyl] gulose derivative
β-galactosidase (E. coli) Activator

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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